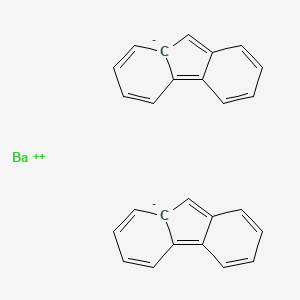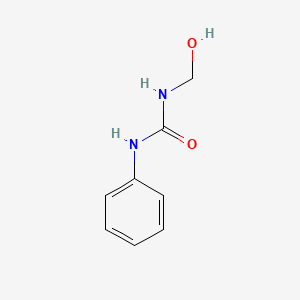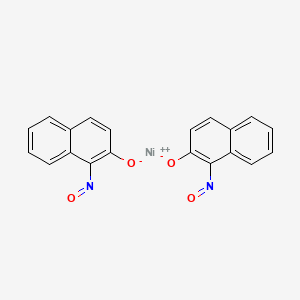
2-Furaldehyde, 5-nitro-, (4-butylpiperazinylacetyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide is a compound that belongs to the class of furan derivatives. These compounds are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, and antiviral properties . The presence of the nitrofuran moiety in the structure contributes to its significant therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 4-butyl-1-piperazineacetic acid hydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product .
化学反応の分析
Types of Reactions
N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
科学的研究の応用
N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide has several scientific research applications:
作用機序
The mechanism of action of N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide involves the interaction of the nitrofuran moiety with bacterial enzymes, leading to the generation of reactive oxygen species (ROS) that cause damage to bacterial DNA and proteins . This results in the inhibition of bacterial growth and eventual cell death . The compound also targets specific molecular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
- Nitrofurazone
- Furazolidone
- Nitrofurantoin
- Furaltadone
Comparison
N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide is unique due to its specific structural features, such as the presence of the piperazine ring and the butyl side chain, which contribute to its distinct pharmacological properties . Compared to other nitrofuran derivatives, it exhibits enhanced antibacterial activity and a broader spectrum of action .
特性
CAS番号 |
24637-22-7 |
|---|---|
分子式 |
C15H23N5O4 |
分子量 |
337.37 g/mol |
IUPAC名 |
2-(4-butylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H23N5O4/c1-2-3-6-18-7-9-19(10-8-18)12-14(21)17-16-11-13-4-5-15(24-13)20(22)23/h4-5,11H,2-3,6-10,12H2,1H3,(H,17,21)/b16-11+ |
InChIキー |
CFPOQCPZKHPNPN-LFIBNONCSA-N |
異性体SMILES |
CCCCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
CCCCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


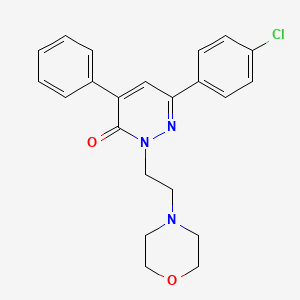
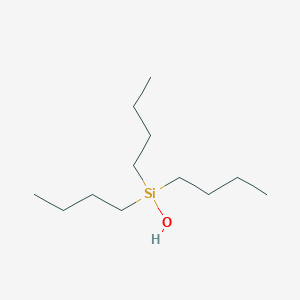

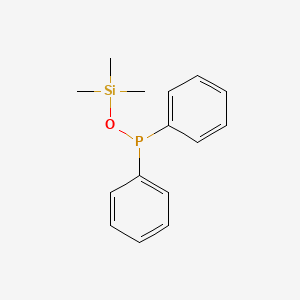

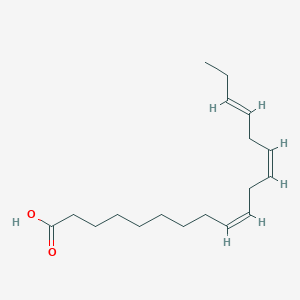
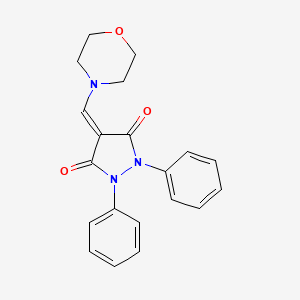
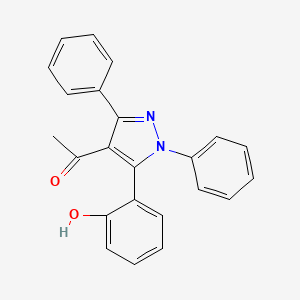
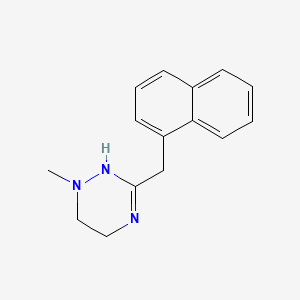
![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)
